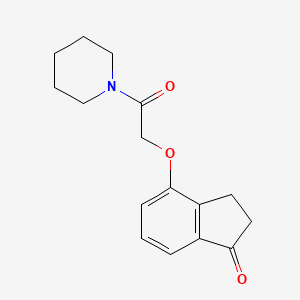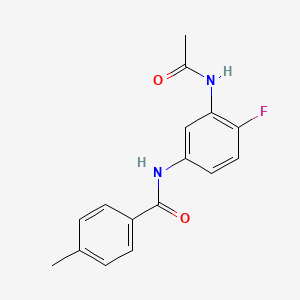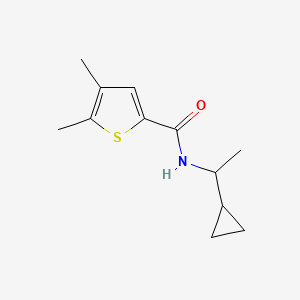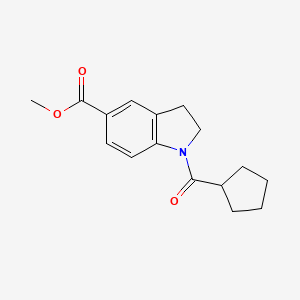
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide, also known as CP 47,497 or simply CP, is a synthetic cannabinoid compound that is commonly used in scientific research. It was first synthesized in the 1980s by Pfizer, Inc. as part of their research into the endocannabinoid system. Since then, CP has been widely studied for its potential therapeutic applications and its effects on the body.
作用机制
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are found throughout the body. When N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide binds to these receptors, it activates a signaling pathway that leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide has been shown to have a variety of biochemical and physiological effects on the body. These include:
- Activation of the endocannabinoid system
- Inhibition of neurotransmitter release
- Modulation of ion channels
- Regulation of gene expression
- Alteration of immune function
- Regulation of cardiovascular function
- Modulation of pain perception
实验室实验的优点和局限性
One advantage of using N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful reference compound for studies of other synthetic cannabinoids and their effects on the body. However, one limitation of using N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is that it is a potent agonist of the CB1 and CB2 receptors, which may not accurately reflect the effects of endogenous cannabinoids in the body.
未来方向
There are many potential future directions for research on N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide and other synthetic cannabinoids. Some possible areas of focus include:
- Development of new synthetic cannabinoids with improved therapeutic properties
- Investigation of the effects of synthetic cannabinoids on specific disease states, such as cancer, epilepsy, and chronic pain
- Study of the long-term effects of synthetic cannabinoids on the body, including potential toxicity and addiction risk
- Investigation of the potential use of synthetic cannabinoids as therapeutic agents for a variety of conditions.
合成方法
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is typically synthesized using a multistep process that involves several chemical reactions. The first step in the synthesis is the conversion of 3-methylphenylacetonitrile to 3-methylphenylacetamide, which is then reacted with cyclohexanone to form N-(3-methylphenyl)-2-cyclohexen-1-imine. This intermediate is then reacted with hydroxylamine to form N-(3-methylphenyl)-2-cyclohexen-1-imine oxime, which is subsequently reacted with cyclobutanone to form N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide.
科学研究应用
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is primarily used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a reference compound in studies of synthetic cannabinoids and their potential therapeutic applications. N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide has also been used to study the effects of cannabinoids on the immune system, the cardiovascular system, and the nervous system.
属性
IUPAC Name |
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-13-4-2-5-14(12-13)18(10-3-11-18)17(21)19-15-6-8-16(20)9-7-15/h2,4-5,12,15-16,20H,3,6-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQDPWMKAWBKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)


![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)




![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)

![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
